molecular formula C6H8N2O3 B1499642 1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL-

1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL-

Cat. No.: B1499642
M. Wt: 156.14 g/mol
InChI Key: GIMRVHNAWPKYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield different pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include pyridine, thionyl chloride, and various oxidizing and reducing agents. The conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically substituted pyrazole derivatives, which can have varied applications depending on the functional groups introduced .

Mechanism of Action

The mechanism of action of 1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

1H-PYRAZOLE-3-CARBOXYLIC ACID,5-HYDROXY-1,4-DIMETHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dimethyl-3-oxo-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(6(10)11)7-8(2)5(3)9/h7H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRVHNAWPKYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN(C1=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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